

Application Notes and Protocols for Studying Protein Degradation Using DBeQ

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Compound of Interest

Compound Name: **DBeQ**

Cat. No.: **B1669860**

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Introduction

N2,N4-dibenzylquinazoline-2,4-diamine (**DBeQ**) is a potent, selective, reversible, and ATP-competitive inhibitor of the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).^{[1][2][3][4]} p97 plays a crucial role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome or through autophagy.^{[1][5]} **DBeQ** has emerged as a valuable chemical probe to investigate the multifaceted roles of p97 in protein degradation pathways, including the ubiquitin-proteasome system (UPS) and autophagy.^{[1][5][6]} These application notes provide detailed protocols for utilizing **DBeQ** to study its effects on protein degradation, cell viability, and associated signaling pathways.

Mechanism of Action

DBeQ inhibits the ATPase activity of p97, which is essential for its function in disaggregating and segregating ubiquitinated proteins.^{[1][7]} This inhibition disrupts two major protein degradation pathways:

- **Ubiquitin-Proteasome System (UPS):** **DBeQ** blocks the degradation of p97-dependent UPS substrates, such as those involved in the ubiquitin fusion degradation (UFD) pathway and endoplasmic reticulum-associated degradation (ERAD).^{[1][2]}

- Autophagy: **DBeQ** impairs the maturation of autophagosomes, leading to the accumulation of autophagic intermediates like LC3-II.[1][3]

By simultaneously affecting both the UPS and autophagy, **DBeQ** can induce a rapid and potent cellular response, including the unfolded protein response (UPR) and apoptosis, making it a valuable tool for cancer research.[1][5]

Data Presentation

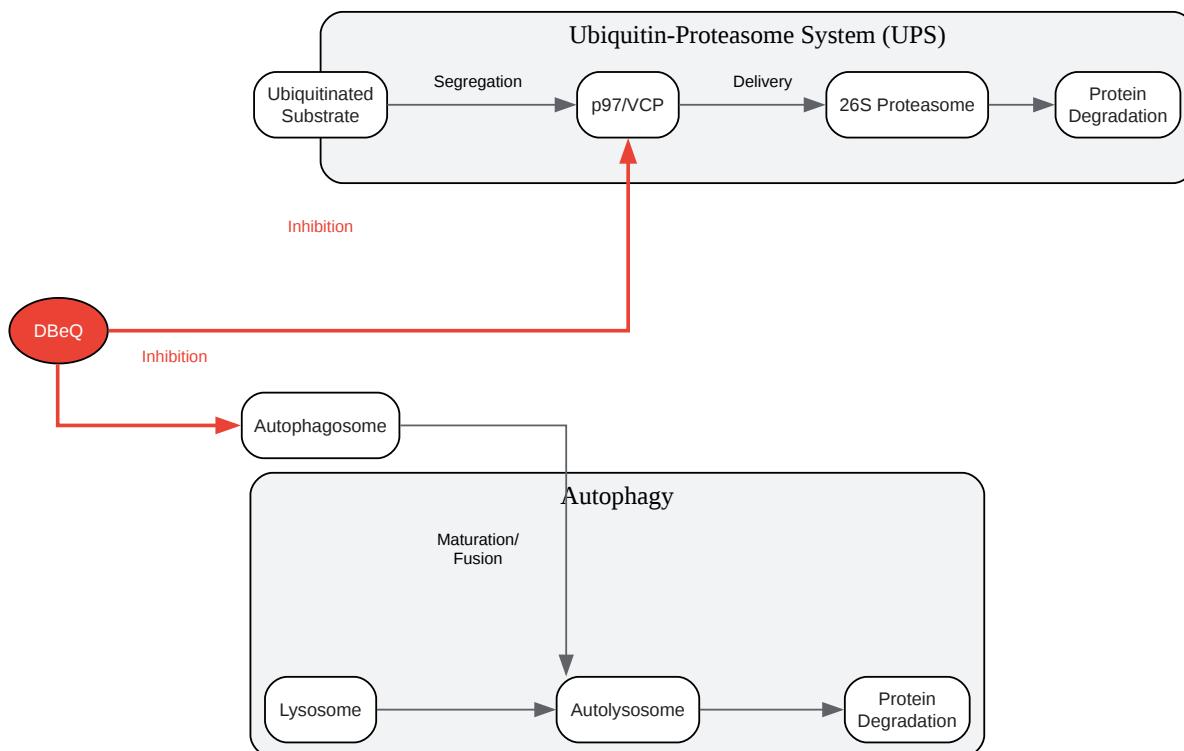
Table 1: In Vitro and In-Cellular Activity of DBeQ

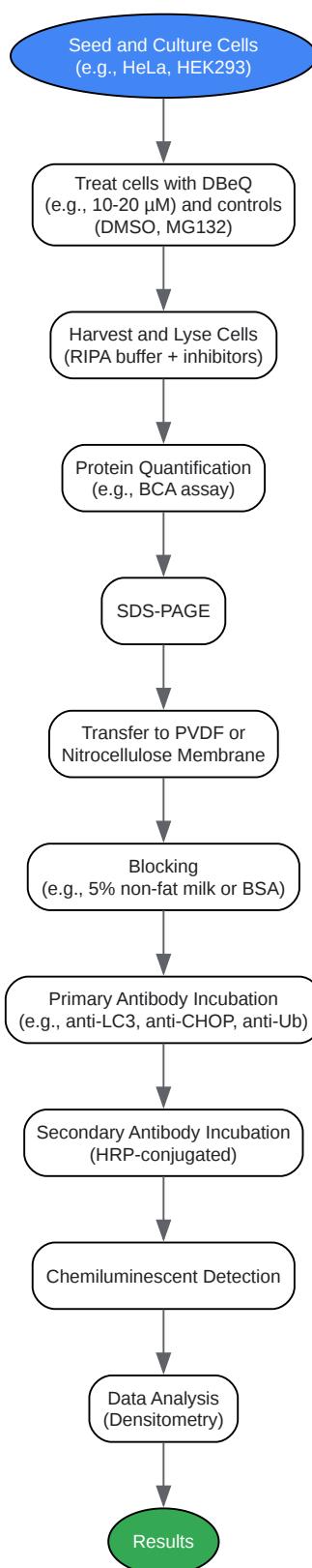
Parameter	Target/Substrate	Value	Cell Line	Reference
IC50 (p97 ATPase activity)	Recombinant p97	1.5 μ M	N/A	[1]
Ki (ATP competition)	Recombinant p97	3.2 \pm 0.4 μ M	N/A	[1]
IC50 (UbG76V-GFP degradation)	UbG76V-GFP (UFD pathway)	2.6 μ M	HeLa	[1]
IC50 (ODD-Luc degradation)	ODD-Luc (p97-independent)	>20 μ M	HeLa	[1]
IC50 (Luc-ODC degradation)	Luc-ODC (p97-independent)	>20 μ M	HeLa	[1]

Table 2: Cellular Effects of DBeQ Treatment

Assay	Cell Line	DBeQ Concentration	Duration	Observed Effect	Reference
ERAD Inhibition	HEK293	10 µM	2-4 hours	Blockade of TCRα-GFP degradation	[1]
Autophagy Impairment	HeLa	15 µM	4 hours	Stabilization of LC3-II	[1]
Caspase Activation	HeLa	10 µM	2 hours	2-fold increase in Caspase-3/7 activity	[1]
CHOP Induction	HeLa	5-15 µM	3 hours	Dose-dependent increase in CHOP levels	[1]
Cell Growth Inhibition (GI50)	RPMI8226 (Multiple Myeloma)	~5 µM	48 hours	Potent growth inhibition	[1]
Cell Growth Inhibition (GI50)	MRC5 (Normal Fibroblast)	~25 µM	48 hours	Lower sensitivity compared to cancer cells	[1]

Mandatory Visualizations



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